

strategies to minimize G2P rotavirus sequencing contamination

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Technical Support Center: G2P Rotavirus Sequencing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination during G2P rotavirus sequencing experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during G2P rotavirus sequencing that may be indicative of contamination.

Troubleshooting & Optimization

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Problem	Potential Cause(s)	Recommended Solution(s)
Amplification in No-Template Control (NTC) during RT- PCR/PCR	Contaminated reagents (water, primers, enzymes, buffers), contaminated lab surfaces or equipment (pipettes, tubes), aerosolized amplicons from previous experiments.	1. Isolate the source: Test each reagent individually in a new NTC reaction. 2. Use fresh reagents: Aliquot and use new, certified nuclease-free water, primers, and master mix.[1] 3. Decontaminate surfaces and equipment: Clean benchtops, pipettes, and other equipment with a 10-15% bleach solution followed by a 70% ethanol rinse.[1] UV irradiation of hoods and dedicated equipment is also recommended. 4. Implement a unidirectional workflow: Ensure that pre-PCR and post-PCR activities are physically separated to prevent amplicon carryover.[2][3][4][5]
Unexpected sequences in sequencing data (e.g., other viruses, bacteria, human DNA)	Cross-contamination between samples, contaminated laboratory reagents ("kitome"), environmental contamination, host DNA from clinical samples.	1. Review laboratory workflow: Ensure strict adherence to a unidirectional workflow and proper sample handling techniques.[2][3][4][5] 2. Sequence negative controls: Always sequence a "no- template" control and a "mock extraction" control to identify reagent and environmental contaminants.[6] 3. Use bioinformatics tools: Employ software such as CLEAN or CleanSeq to identify and remove contaminant

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sequences from your data.[7]
[8][9] 4. Optimize host DNA
depletion: For clinical samples
with high host DNA content,
consider implementing a host
DNA depletion step before
library preparation.[10]

Low-quality sequencing reads or failed sequencing run

Nuclease contamination, inhibitory substances from the sample matrix, incorrect library quantification.

1. Check for DNA/RNA degradation: Run an aliquot of your extracted RNA on a gel or use a bioanalyzer to assess its integrity. Nuclease contamination can lead to degradation.[11] 2. Purify nucleic acid extracts: Ensure your RNA extraction method effectively removes PCR inhibitors commonly found in stool samples. Some kits may be more prone to inhibitor carryover.[12] 3. Accurate library quantification: Use a fluorometric method (e.g., Qubit) for more accurate quantification of your sequencing library than spectrophotometry.

Inconsistent genotyping results between RT-PCR and sequencing

Mixed rotavirus infections in the sample, primer bias in RT-PCR, sequencing errors. 1. Deep sequence the sample:
Next-generation sequencing is
more sensitive than Sanger
sequencing for detecting
mixed infections.[13] 2. Review
primer design: Ensure that the
primers used for RT-PCR
genotyping are not biased
towards a specific genotype. 3.
Analyze sequencing quality



scores: Check the quality scores of the sequencing reads in the regions used for genotyping to rule out sequencing errors.

Frequently Asked Questions (FAQs) General Contamination Prevention

Q1: What is the single most important practice to prevent contamination in a sequencing workflow?

A unidirectional workflow is the most critical element in preventing contamination, particularly from PCR amplicons, which are a major source of carryover contamination.[2][3][4][5] This involves physically separating laboratory spaces for pre-amplification (reagent preparation, sample processing, nucleic acid extraction, PCR setup) and post-amplification (PCR amplification, library manipulation, sequencing) activities. Never move from a post-PCR area to a pre-PCR area on the same day without changing personal protective equipment (PPE) and taking other necessary precautions.[3][5]

Q2: How can I decontaminate my laboratory space and equipment?

Regular decontamination is crucial. Use a 10-15% bleach solution to wipe down all work surfaces, pipettes, and other equipment, followed by a rinse with 70% ethanol to remove bleach residue.[1] For equipment that cannot be bleached, UV irradiation can be an effective alternative. It is also recommended to have dedicated sets of equipment (pipettes, centrifuges, etc.) for each stage of the workflow (pre- and post-PCR).[5]

Sample Handling and Extraction

Q3: Which RNA extraction kit is best for minimizing contamination for rotavirus sequencing?

The choice of RNA extraction kit can influence both the yield and purity of the viral RNA, as well as the level of contaminating background DNA from the kit's reagents (the "kitome").[14][15] Studies have shown that different kits can have varying levels of background microbial DNA.

[15] It is advisable to test a few different kits with your specific sample type and to always







include a mock extraction (using only reagents) as a negative control to identify kit-specific contaminants. Some studies suggest that automated extraction systems may reduce the risk of external contamination compared to manual methods due to fewer handling steps.[14]

Q4: How can I minimize host DNA contamination from clinical samples?

High levels of host DNA can overwhelm the sequencing reaction, reducing the sensitivity for detecting the target virus.[10] To mitigate this, you can incorporate a host DNA depletion step prior to library preparation. This can involve methods that selectively degrade host DNA or enrich for viral particles.

Negative Controls

Q5: What types of negative controls should I include in my G2P rotavirus sequencing experiments?

It is essential to include multiple negative controls to monitor for contamination at different stages of the workflow:

- No-Template Control (NTC) for PCR/RT-PCR: This contains all the reaction components except for the template nucleic acid. It helps to detect contamination in the reagents.[1]
- Mock Extraction Control: This involves performing the entire extraction procedure with no sample added (e.g., using nuclease-free water). This control is crucial for identifying contamination from the extraction reagents and the laboratory environment.
- Sequencing Negative Control: This is a library prepared from a mock extraction or NTC that is sequenced alongside the actual samples. This helps to identify contaminants introduced during library preparation and sequencing.

Q6: How do I interpret the results from my negative controls?

Ideally, your negative controls should yield no or very few sequencing reads. If you detect sequences in your negative controls, you should:

• Identify the contaminants: Align the reads from the negative controls to a database of common laboratory contaminants (e.g., bacteria found in reagents, human DNA).



- Compare to samples: Compare the contaminants found in the negative controls to the sequences present in your experimental samples.
- Bioinformatic subtraction: You can use bioinformatics tools to subtract the reads found in your negative controls from your sample data. However, this should be done with caution, as it is possible for a legitimate low-abundance sequence in your sample to also be present as a contaminant.

Bioinformatics

Q7: What bioinformatics strategies can I use to identify and remove contamination?

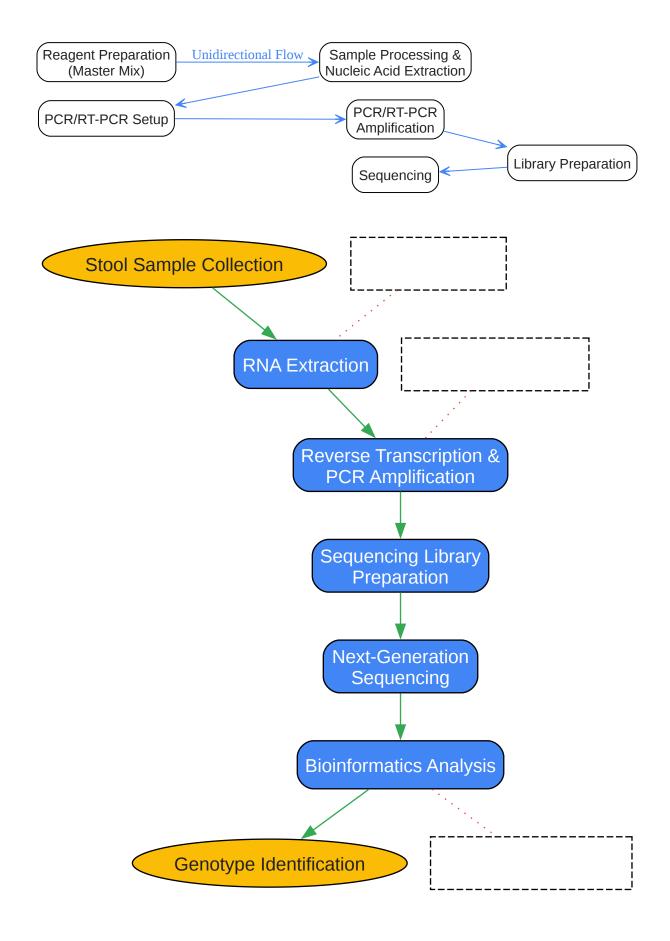
Several bioinformatics pipelines are available for contamination detection and removal. These tools typically work by aligning sequencing reads to a database of known contaminants.

- CLEAN: This pipeline is designed to remove unwanted sequences from both short- and long-read sequencing data, including common spike-in controls and host DNA.[7][8][9]
- CleanSeq: This is a Python-based pipeline for the automatic detection and removal of contaminating reads from microbial genome sequencing data.
- Decontam: This R package identifies contaminants based on the principle that they often appear at higher frequencies in low-biomass samples and are more prevalent in negative controls.[14]

Experimental Protocols & Workflows Unidirectional Laboratory Workflow

A unidirectional workflow is fundamental to preventing carryover contamination, especially from high-titer amplicons generated during PCR. The workflow should always proceed from "clean" (pre-PCR) areas to "dirty" (post-PCR) areas.







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